1-Chloro-3,4-dinitrobenzene
Overview
Description
1-Chloro-3,4-dinitrobenzene is a useful research compound. Its molecular formula is C6H3Cl(NO2)2 and its molecular weight is 202.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119343. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-Chloro-1,2-dinitrobenzene, also known as 1-Chloro-3,4-dinitrobenzene, 3,4-Dinitrochlorobenzene, or Benzene, 4-chloro-1,2-dinitro-, primarily targets two enzymes: Methylated-DNA–protein-cysteine methyltransferase and Glutathione S-transferase P . These enzymes play crucial roles in cellular processes such as DNA repair and detoxification .
Mode of Action
The compound acts as an irreversible inhibitor of human thioredoxin reductase . This enzyme is involved in maintaining the redox state within cells, and its inhibition can lead to oxidative stress . Additionally, 4-Chloro-1,2-dinitrobenzene can undergo conjugation with erythrocyte glutathione (GSH) to form 2,4-dinitrophenyl-S-glutathione .
Biochemical Pathways
The compound affects the glutathione and thioredoxin pathways, which are critical for maintaining cellular redox balance . The conjugation of 4-Chloro-1,2-dinitrobenzene with GSH leads to the depletion of intracellular GSH, disrupting the redox balance . The irreversible inhibition of thioredoxin reductase further exacerbates this imbalance .
Pharmacokinetics
Given its chemical properties, it is likely to be absorbed through the skin and mucous membranes .
Result of Action
The primary result of 4-Chloro-1,2-dinitrobenzene’s action is the induction of oxidative stress due to the disruption of cellular redox balance . This can lead to various cellular effects, including DNA damage, protein dysfunction, and cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-1,2-dinitrobenzene. For instance, the compound is combustible and can give off irritating or toxic fumes in a fire . It should be stored away from strong oxidants, strong bases, strong reducing agents, food, and feedstuffs .
Biochemical Analysis
Biochemical Properties
1-Chloro-3,4-dinitrobenzene interacts with various biomolecules in biochemical reactions. It is known to react with glutathione (GSH), a critical antioxidant in cells . This interaction is part of the detoxification process where this compound is conjugated to GSH, making it less reactive and easier for the body to eliminate .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to cause a complete depletion of total cellular glutathione accompanied by significant alterations in the density and distribution pattern of microfilaments in 3T3 cells . This suggests that this compound can influence cell function by altering the cellular redox state and cytoskeletal organization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It acts as an electrophile, reacting with nucleophiles such as glutathione in cells . This reaction is facilitated by Glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of glutathione to electrophilic centers on lipophilic molecules .
Metabolic Pathways
This compound is involved in the glutathione metabolic pathway . It interacts with Glutathione S-transferases (GSTs), which facilitate its conjugation to glutathione . This reaction is part of the body’s mechanism for detoxifying harmful substances.
Properties
IUPAC Name |
4-chloro-1,2-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQSOXMXXFZAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl(NO2)2, C6H3ClN2O4 | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060586 | |
Record name | Benzene, 4-chloro-1,2-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
YELLOW CRYSTALS. | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
>110 °C | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
Relative density (water = 1): 1.687 | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
610-40-2 | |
Record name | 4-Chloro-1,2-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1,2-dinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dinitrochlorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 4-chloro-1,2-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 4-chloro-1,2-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3,4-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-1,2-DINITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z29B1F274E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
40-41 °C | |
Record name | 1-CHLORO-3,4-DINITROBENZENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0722 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the crystal structure of 1-chloro-3,4-dinitrobenzene and its isomers?
A1: Research has focused on understanding the crystalline state of this compound and its isomers. Experimental and computational studies revealed the first crystal structure determination of 2,4-dichloronitrobenzene and new solvates of 3,4-dichloronitrobenzene and 3,4-dinitrochlorobenzene. [] These studies also provided low-temperature redeterminations of existing crystal structures, shedding light on the relationship between functional group interactions and steric requirements in dictating solid form. [] For instance, the study highlighted the unique case of 2,3-dichloronitrobenzene, which consistently adopted its most thermodynamically stable crystal structure. [] This comprehensive analysis of various isomers provided valuable insights into the solid-state behavior of these compounds.
Q2: How does this compound interact with glutathione S-transferase?
A2: this compound serves as a substrate for glutathione S-transferase, an enzyme crucial for detoxification processes. Studies using the yellow-fever mosquito (Aedes aegypti) demonstrated that the insect's glutathione S-transferase effectively utilizes both this compound and 1,2-dichloro-4-nitrobenzene. [] This interaction leads to a decline in glutathione levels in aging mosquitoes, suggesting a possible link to age-related changes in detoxification capacity. []
Q3: What are the applications of this compound in synthetic chemistry?
A3: this compound acts as a versatile building block in organic synthesis. It reacts with anthranilic acids to produce diphenylaminecarboxylic acids, which can then undergo ring closure to form acridones. [] These acridones are valuable precursors in the synthesis of various dyes and pigments, particularly those used in disperse dyeing applications. []
Q4: What is the solvate structure of this compound with 1,4-dioxane?
A4: The solvate structure of this compound with 1,4-dioxane consists of alternating molecules of each compound linked by C—H⋯O hydrogen bonds. [] This arrangement forms a continuous two-dimensional sheet, providing insights into the intermolecular interactions and packing arrangement within the solvate. []
Q5: Are there any known studies on the nucleophilic substitution reactions involving this compound?
A5: Yes, there are studies specifically investigating the unique aspects of nucleophilic substitution reactions involving this compound. [, ] These studies aim to elucidate the reactivity and selectivity of this compound in such reactions, providing valuable information for understanding its chemical behavior and potential synthetic applications.
Q6: Have there been studies on polymorphism in compounds related to this compound?
A6: Yes, research has explored the phenomenon of polymorphism in related compounds. Studies have focused on characterizing the different polymorphic forms of 4-chloro-1,2-dinitrobenzene [] and 4-chloro-1,3-dinitrobenzene. [] Understanding polymorphism is crucial for optimizing pharmaceutical formulations and ensuring consistent properties of the compound in various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.